molecular formula C6H13ClFNO B2935338 (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride CAS No. 2387559-85-3

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride

Cat. No.: B2935338
CAS No.: 2387559-85-3
M. Wt: 169.62
InChI Key: RXBHOPYLIYPIMX-IBTYICNHSA-N
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Description

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is a chemical compound with the molecular formula C6H13ClFNO. It is a piperidine derivative, characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other functional groups.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form corresponding piperidones or reduction to form piperidines with different substituents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the piperidine ring.

Scientific Research Applications

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride has several scientific research applications, including:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Chemical Biology: The compound is employed in studies involving receptor-ligand interactions and enzyme inhibition.

    Medicinal Chemistry: Researchers use this compound to develop new drugs with improved efficacy and reduced side effects.

    Industrial Applications: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is unique due to the presence of both fluorine and methoxy groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(3R,4S)-3-fluoro-4-methoxypiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHOPYLIYPIMX-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC[C@H]1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147110-70-0
Record name rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride
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